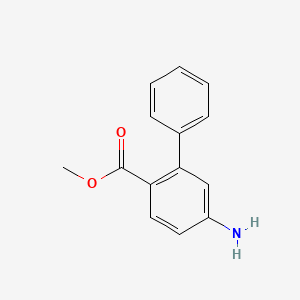

5-Amino-biphenyl-2-carboxylic acid methyl ester

Übersicht

Beschreibung

The compound "5-Amino-biphenyl-2-carboxylic acid methyl ester" is a derivative of carboxylic acid esters, which are known for their diverse biological activities and applications in pharmaceutical chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, biological evaluation, and structural analysis of similar compounds, which can be informative for understanding the characteristics and potential applications of "5-Amino-biphenyl-2-carboxylic acid methyl ester".

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific precursors to introduce various functional groups that contribute to the compound's biological activity. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters involves a series of reactions that result in compounds with antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids and their methyl esters is achieved through reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, yielding compounds with fungicidal properties . These methods may provide a framework for the synthesis of "5-Amino-biphenyl-2-carboxylic acid methyl ester".

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. X-ray crystallography, NMR, MS, and IR techniques are commonly used to determine the structure and configuration of synthesized compounds. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using these techniques, providing insights into its molecular geometry and potential interaction with biological targets . Such structural analyses are essential for understanding how "5-Amino-biphenyl-2-carboxylic acid methyl ester" might interact with its environment.

Chemical Reactions Analysis

The reactivity of carboxylic acid esters is influenced by the presence of amino groups and other substituents. The papers describe various chemical reactions, such as the photocycloaddition of aldehydes to methoxyoxazoles, leading to the formation of alpha-amino-beta-hydroxy carboxylic acid esters . These reactions are often stereoselective and can be used to synthesize compounds with specific configurations, which is important for the activity of the compounds. Understanding these reactions can help predict the chemical behavior of "5-Amino-biphenyl-2-carboxylic acid methyl ester".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The papers discuss the synthesis of compounds with varying substituents, which can affect these properties . For example, the introduction of a dimethylaminoethyl group in benzothiazepine derivatives was found to influence their binding to calcium channel receptors . These properties are critical for the compound's suitability in different applications, including drug development.

Relevant Case Studies

The papers provide case studies of synthesized compounds being evaluated for their biological activities. For instance, certain methyl esters of benzo[d]imidazole derivatives showed potent antiproliferative effects against breast cancer cell lines, suggesting their potential as cancer therapeutics . Another study found that benzothiazepine derivatives act as calcium channel blockers, which could be useful in designing new cardiovascular drugs . These case studies highlight the importance of chemical synthesis and structure-activity relationships in drug discovery, which could be relevant for the development of "5-Amino-biphenyl-2-carboxylic acid methyl ester" as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

-

Organic Chemistry and Medicinal Applications

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

-

Synthetic Methodologies of Biphenyl Derivatives

- This field investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .

- Atropisomerism as a type of axial chirality in biphenyl molecules is discussed .

-

Synthesis of Indole Derivatives

- Indoles are a significant heterocyclic system in natural products and drugs .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Indoles, both natural and synthetic, show various biologically vital properties .

- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Amide Bond Formation

- Amide bond formation is traditionally achieved through the activation of the carboxylic acid partner using a greater-than-stoichiometric quantity of some complex activating agent .

- This process generates a large amount of unvalorized byproducts, whereas amide formation is ‘just’ about the elimination of one molecule of water .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-amino-2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQJWALJLIKPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262876 | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-biphenyl-2-carboxylic acid methyl ester | |

CAS RN |

51990-95-5 | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51990-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

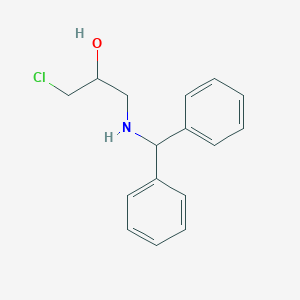

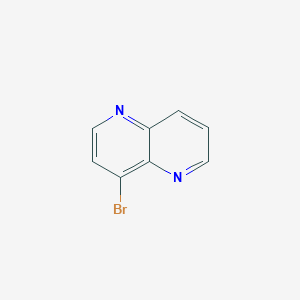

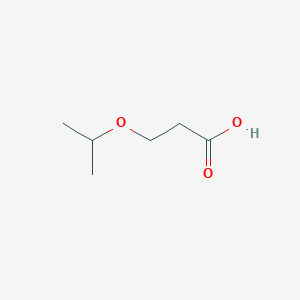

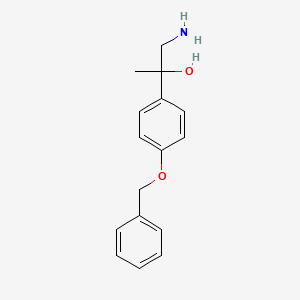

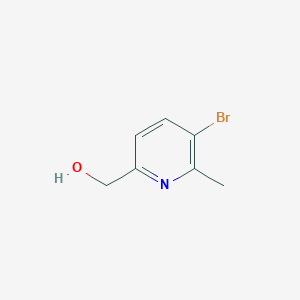

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)